molecular formula C9H9N3O2 B14189579 Nitrobenzene--1H-pyrazole (1/1) CAS No. 835653-10-6

Nitrobenzene--1H-pyrazole (1/1)

Cat. No.: B14189579
CAS No.: 835653-10-6
M. Wt: 191.19 g/mol
InChI Key: MRICEAZEIATFDQ-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Supramolecular Assemblies

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, provides the foundation for understanding molecules like 1H-pyrazole. nist.gov Pyrazole (B372694) itself is a five-membered aromatic ring with two adjacent nitrogen atoms, making it a versatile building block in the design of more complex molecular structures. nist.govcsic.es The ability of pyrazoles to form hydrogen bonds contributes to their capacity to create supramolecular structures.

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, well-organized assemblies. These interactions, which include hydrogen bonding, halogen bonding, and π-π stacking, are fundamental to the field of crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties.

Significance of Co-crystallization and Adduct Formation in Contemporary Chemical Research

Co-crystallization has emerged as a significant strategy in modern chemical research, particularly in materials science and pharmaceuticals. By combining two or more different molecular components in a crystalline lattice, it is possible to create new materials with tailored physical and chemical properties that differ from the individual components. This can include modifications to solubility, melting point, stability, and bioavailability. nih.gov The formation of an adduct, a product of a direct addition of two or more distinct molecules, resulting in a single reaction product, is a key concept in forming these novel materials.

Overview of Pyrazole and Nitrobenzene (B124822) Derivatives in Crystal Engineering and Intermolecular Interactions Research

Both pyrazole and nitrobenzene derivatives are extensively used in crystal engineering. Pyrazoles, with their hydrogen bond donor and acceptor sites, can form various supramolecular motifs, such as dimers, trimers, and chains (catemers). mdpi.com The substitution of different functional groups onto the pyrazole ring allows for the fine-tuning of molecular architectures. For instance, halogenated pyrazoles have been shown to form different hydrogen-bonding motifs depending on the halogen present. mdpi.com

Nitrobenzene and its derivatives are also key components in the study of intermolecular interactions. The polar nitro group can participate in various non-covalent interactions. nih.gov Although the electrostatic interactions involving the nitro group can be significant, dispersion forces often play a dominant role in the stabilization of crystal structures containing nitroaromatic compounds. nih.gov The interplay between substituents on the nitrobenzene ring and intermolecular forces can lead to a wide range of packing arrangements in the solid state. mdpi.com

While both parent compounds are staples in the study of non-covalent interactions, and numerous examples exist of their derivatives forming co-crystals and adducts with other molecules nih.govnih.gov, the specific combination of nitrobenzene and 1H-pyrazole in a 1:1 ratio is not prominently featured in the reviewed literature. Research on related systems, such as the benzene (B151609) solvate of 3,4-dinitro-1H-pyrazole, demonstrates that interactions between pyrazole derivatives and aromatic rings can and do occur, leading to the formation of stable crystalline structures. nih.gov However, without direct experimental or computational data for the "Nitrobenzene--1H-pyrazole (1/1)" system, any discussion of its specific structure and properties would be purely speculative.

Properties

CAS No.

835653-10-6

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

nitrobenzene;1H-pyrazole

InChI

InChI=1S/C6H5NO2.C3H4N2/c8-7(9)6-4-2-1-3-5-6;1-2-4-5-3-1/h1-5H;1-3H,(H,4,5)

InChI Key

MRICEAZEIATFDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-].C1=CNN=C1

Origin of Product

United States

Synthetic Methodologies for Nitrobenzene 1h Pyrazole 1/1 Systems

Solution-Phase Synthetic Routes

Solution-phase synthesis represents the classical approach to forming cocrystals and molecular adducts. This method relies on the dissolution of constituent molecules in a suitable solvent, followed by crystallization to isolate the desired product.

Conventional Synthetic Approaches for Pyrazole-Nitrobenzene Linkages and Interactions

The formation of pyrazole-nitrobenzene systems through conventional solution-based methods typically involves the reaction of substituted hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comnih.gov These reactions, often conducted in solvents like ethanol (B145695) or aqueous media, lead to the formation of the pyrazole (B372694) ring, which can then interact with nitrobenzene (B124822) if it is present in the reaction medium or introduced subsequently. mdpi.comnih.gov

Key interactions driving the association between pyrazole and nitrobenzene in solution and in the solid state are hydrogen bonds, where the N-H of the pyrazole ring acts as a hydrogen bond donor to the oxygen atoms of the nitro group. Additionally, π-π stacking interactions between the aromatic rings of both molecules can contribute to the stability of the adduct. acs.org The specific nature and strength of these interactions are influenced by the substituents on both the pyrazole and nitrobenzene rings.

Several synthetic strategies for pyrazole derivatives that could be adapted for the formation of adducts with nitrobenzene have been reported. These include:

Cyclocondensation Reactions: The reaction of 1,3-diketones with hydrazine (B178648) derivatives is a fundamental method for pyrazole synthesis. mdpi.comdergipark.org.tr Performing this reaction in the presence of nitrobenzene could facilitate the in-situ formation of the 1:1 adduct.

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient route to complex pyrazole derivatives. nih.govmdpi.com These reactions could be designed to incorporate a nitroaromatic component, leading directly to the desired adduct.

1,3-Dipolar Cycloadditions: The reaction of nitrilimines or diazo compounds with suitable dipolarophiles is another versatile method for constructing the pyrazole ring. nih.govnih.gov

Targeted Synthesis and Optimization for 1:1 Adduct and Co-crystal Formation

The targeted synthesis of a 1:1 adduct or cocrystal of nitrobenzene and 1H-pyrazole from solution requires careful control over experimental conditions to favor the desired stoichiometry and crystalline form. The choice of solvent is critical, as it influences the solubility of the components and can mediate the intermolecular interactions. Solvents that promote hydrogen bonding and π-π stacking are often preferred.

A study on the synthesis of N-phenylbenzamide from N-acyl pyrazole and nitrobenzene provides insight into the conditions that can facilitate interactions between these types of molecules. The reaction was carried out in DMF at 100°C, suggesting that elevated temperatures can be necessary to overcome activation barriers and promote the desired reaction. rsc.org

The formation of energetic cocrystals, such as those involving dinitropyrazoles, also offers valuable information. acs.orgresearchgate.net These studies highlight the importance of stoichiometry and the specific hydrogen bonding motifs that lead to stable cocrystal structures. For instance, cocrystals of 3,4-dinitropyrazole (3,4-DNP) have been successfully obtained, demonstrating the feasibility of incorporating nitro-functionalized pyrazoles into cocrystal structures. acs.orgresearchgate.net

Table 1: Key Parameters in Solution-Phase Synthesis of Pyrazole-Nitrobenzene Systems

ParameterInfluence on Adduct/Cocrystal FormationResearch Findings
Solvent Affects solubility of components and mediates intermolecular interactions.Different solvents can lead to different polymorphs or solvates. nih.gov Ionic liquids have also been used as both catalyst and solvent. nih.gov
Temperature Influences reaction rates and solubility. Can be critical for overcoming activation energies.Reactions may require heating to proceed at a reasonable rate. rsc.org
Stoichiometry The molar ratio of pyrazole to nitrobenzene determines the composition of the resulting adduct.Precise control is necessary to obtain the desired 1:1 adduct. acs.org
Substituents Electron-donating or -withdrawing groups on the aromatic rings can modulate the strength of intermolecular interactions.The electronic properties of substituents influence hydrogen bonding and π-π stacking.

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions through mechanical force, has emerged as a powerful and green alternative to traditional solution-based synthesis. These methods are often solvent-free or use only small amounts of liquid, reducing waste and sometimes providing access to products not obtainable from solution. nih.govnih.gov

Solvent-Free Mechanochemical Strategies for Adduct Formation

Solvent-free mechanochemical synthesis, typically performed in a ball mill, involves the direct grinding of solid reactants. nih.govresearchgate.net This high-energy process can promote reactions and induce the formation of cocrystals by creating intimate contact between the reactants and providing the energy needed to overcome kinetic barriers.

The synthesis of various pyrazole derivatives has been successfully achieved using solvent-free mechanochemical methods. researchgate.netresearchgate.netrsc.org For example, a solvent-free approach for the chlorination of pyrazoles using trichloroisocyanuric acid has been reported, demonstrating the utility of mechanochemistry for modifying the pyrazole core. rsc.org Furthermore, the synthesis of NH-pyrazoles by grinding has been shown to be an effective and environmentally friendly method. researchgate.net These examples suggest that the direct grinding of 1H-pyrazole and a suitable nitrobenzene derivative could be a viable route to the 1:1 adduct.

Liquid-Assisted Grinding (LAG) Techniques in Nitrobenzene--1H-Pyrazole (1/1) Synthesis

Liquid-assisted grinding (LAG) is a variation of mechanochemistry where a small amount of a liquid is added to the grinding mixture. nih.govunits.it The liquid phase can act as a catalyst, facilitate mass transport, and help in the formation of well-ordered crystalline products. nih.govresearchgate.net The choice of the grinding liquid can also be used to control the polymorphic outcome of the reaction. nih.gov

LAG has been shown to be effective in the synthesis of cocrystals of active pharmaceutical ingredients and other organic molecules. nih.govmit.edu The technique often leads to faster reaction times and more crystalline products compared to neat grinding. nih.gov For instance, the formation of a pyrazinamide-oxalic acid cocrystal was significantly accelerated by the release of crystallization water, which turned the neat grinding process into a rapid liquid-assisted one. nih.gov

In the context of the nitrobenzene-1H-pyrazole system, LAG could offer several advantages. The addition of a small amount of a suitable solvent could enhance the rate of adduct formation and improve the crystallinity of the product. The choice of liquid could be tailored to promote the specific intermolecular interactions required for the 1:1 adduct.

Table 2: Comparison of Mechanochemical Synthetic Methods

MethodDescriptionAdvantagesPotential Application to Nitrobenzene-1H-Pyrazole
Neat Grinding Solvent-free grinding of solid reactants in a ball mill.Environmentally friendly, simple, can produce novel structures. nih.govDirect formation of the 1:1 adduct by grinding 1H-pyrazole and a solid nitrobenzene derivative.
Liquid-Assisted Grinding (LAG) Grinding with a small amount of liquid. units.itFaster reaction rates, improved crystallinity, polymorphic control. nih.govresearchgate.netEnhanced formation and crystallinity of the 1:1 adduct using a liquid that promotes the desired intermolecular interactions.
Polymer-Assisted Grinding (POLAG) Grinding with the addition of a polymer. units.itresearchgate.netCan improve reaction rates and control particle size. units.itPotential for controlling the morphology and properties of the resulting cocrystal.
Ionic Liquid-Assisted Grinding (IL-AG) Using an ionic liquid as the grinding additive. mit.eduCan provide access to otherwise inaccessible cocrystal polymorphs. mit.eduExploring new polymorphic forms of the nitrobenzene-1H-pyrazole adduct.

Based on a comprehensive search of available scientific literature, there is no specific data for the chemical compound "Nitrobenzene--1H-pyrazole (1/1)". It appears that this particular 1:1 complex or co-crystal has not been synthesized or its structural and spectroscopic data have not been reported in publicly accessible databases.

The search results yielded information on a variety of related but distinct compounds, including:

Covalently-bonded derivatives of pyrazole containing a nitro-substituted phenyl ring.

Salts and other complexes where pyrazole or nitrobenzene are part of a larger molecular structure.

Data for nitrobenzene and 1H-pyrazole as separate, individual molecules.

Without any experimental or computational data for the specific "Nitrobenzene--1H-pyrazole (1/1)" motif, it is not possible to provide an accurate and informative article on its advanced spectroscopic and structural elucidation as requested. The creation of such an article would require fabricating data, which would be scientifically unsound.

Therefore, the requested article cannot be generated.

Advanced Spectroscopic and Structural Elucidation of Nitrobenzene 1h Pyrazole 1/1

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State NMR Spectroscopy for Investigating Tautomerism and Dynamic Behavior

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structural and dynamic properties of crystalline materials, including co-crystals like Nitrobenzene--1H-pyrazole (1/1). It provides detailed information on molecular conformation, intermolecular interactions, and dynamic processes such as tautomerism directly in the solid phase.

In the context of the Nitrobenzene--1H-pyrazole system, solid-state NMR would be particularly valuable for investigating proton tautomerism within the pyrazole (B372694) ring. The pyrazole moiety can exist in different tautomeric forms depending on the position of the N-H proton. While solution-state NMR might show averaged signals due to rapid exchange, solid-state NMR can distinguish between distinct tautomers that are "frozen" in the crystal lattice. Techniques like 13C and 15N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR are highly sensitive to the local electronic environment of the nuclei. psu.edu Differences in the chemical shifts of the carbon and, more notably, the nitrogen atoms of the pyrazole ring can unequivocally identify the predominant tautomeric form in the solid state. psu.edu

Furthermore, solid-state NMR can elucidate the dynamic behavior of the complex. By employing variable temperature (VT) experiments, it is possible to study motional processes, such as the rotation of the nitro group or the phenyl ring in nitrobenzene (B124822), and potential proton transfer dynamics within the hydrogen-bonded network of the co-crystal. While specific solid-state NMR studies on the Nitrobenzene--1H-pyrazole (1/1) co-crystal are not extensively documented in the reviewed literature, the application of this technique to similar heterocyclic systems, such as hydroxyquinoline carboxylic acids, has successfully confirmed the presence of specific zwitterionic tautomers in the solid state by analyzing distinct 13C and 15N chemical shift patterns. psu.edu

Vibrational Spectroscopy (FT-IR)

Assignment of Characteristic Vibrational Modes and Functional Group Frequencies

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within the Nitrobenzene--1H-pyrazole (1/1) co-crystal. The resulting spectrum is a superposition of the vibrational modes of the nitrobenzene and 1H-pyrazole components, with shifts in frequency indicating intermolecular interactions, primarily hydrogen bonding.

The key vibrational modes for nitrobenzene involve the nitro (NO₂) group and the phenyl ring. The NO₂ group produces two prominent, strong stretching vibrations: an asymmetric stretch typically found in the 1560–1500 cm⁻¹ region and a symmetric stretch in the 1390–1330 cm⁻¹ range. researchgate.net The C-N stretching vibration is often observed around 1109 cm⁻¹, while the NO₂ bending (scissoring) mode appears near 853 cm⁻¹. researchgate.net

For the 1H-pyrazole moiety, the N-H stretching vibration is a key diagnostic peak, which is expected to appear as a broad band, typically above 3400 cm⁻¹, due to its involvement in hydrogen bonding in the solid state. jocpr.com Other characteristic vibrations include C-H stretching of the aromatic ring, C=N stretching, and various in-plane and out-of-plane ring deformation modes. jocpr.comderpharmachemica.com The formation of the co-crystal through hydrogen bonding between the pyrazole N-H and the nitrobenzene NO₂ group would be expected to cause a significant shift in the frequencies of these specific groups compared to the individual pure compounds.

Interactive Table: Characteristic FT-IR Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Compound Moiety
Nitro (NO₂)Asymmetric Stretch1560 - 1500Nitrobenzene
Nitro (NO₂)Symmetric Stretch1390 - 1330Nitrobenzene
N-HStretching (H-bonded)> 3400 (broad)1H-Pyrazole
C-NStretching~1109Nitrobenzene
Nitro (NO₂)Bending (Scissoring)~853Nitrobenzene
Methyl (CH₃)Asymmetric Stretch2965(Reference for pyrazole derivatives) derpharmachemica.com
Methyl (CH₃)Symmetric Stretch2880(Reference for pyrazole derivatives) derpharmachemica.com
Aromatic C-HOut-of-plane Bending~839Nitrobenzene

Comparative Analysis of Experimental and Theoretical IR Spectra

To achieve a definitive assignment of the vibrational modes observed in the experimental FT-IR spectrum of Nitrobenzene--1H-pyrazole (1/1), a comparative analysis with theoretically calculated spectra is employed. This approach utilizes quantum chemical methods, most commonly Density Functional Theory (DFT) with basis sets like B3LYP/6-311+G**, to model the vibrational frequencies of the molecular structure. researchgate.netslideshare.net

The theoretical calculations provide a set of predicted vibrational frequencies and their corresponding intensities. slideshare.net This calculated spectrum can be compared directly with the experimental FT-IR spectrum. researchgate.net Such a comparison is crucial for several reasons:

It helps to resolve ambiguities in the assignment of complex spectral regions where multiple vibrational modes may overlap.

It allows for the assignment of subtle vibrational modes that might be weak or difficult to identify in the experimental spectrum alone.

It provides insight into the nature of intermolecular interactions. Discrepancies between the calculated frequencies (for an isolated molecule or a small cluster) and the experimental solid-state spectrum can be attributed to the effects of hydrogen bonding and crystal packing forces.

This combined experimental and theoretical approach has been successfully applied to analyze the spectra of nitrobenzene and its isotopomers, as well as various pyrazole derivatives, leading to accurate and reliable vibrational assignments. derpharmachemica.comslideshare.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Characteristics and Spectral Band Assignments

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the Nitrobenzene--1H-pyrazole (1/1) complex. The spectrum arises from the absorption of UV or visible light, which promotes electrons from lower energy ground states to higher energy excited states. The absorption bands are characteristic of the chromophores present in the molecule, namely the nitro-substituted benzene (B151609) ring and the pyrazole ring.

The UV-Vis spectrum of nitrobenzene is characterized by a strong absorption band typically observed between 252 nm and 273 nm. stackexchange.comresearchgate.net This band is often assigned to a B-band, representing a π → π* electronic transition within the benzene ring, which possesses significant charge-transfer (CT) character from the phenyl ring to the electron-withdrawing nitro group. stackexchange.com Molecules containing a pyrazole ring also exhibit π → π* transitions.

In the Nitrobenzene--1H-pyrazole (1/1) co-crystal, the spectrum would be expected to show absorptions corresponding to the transitions within both the nitrobenzene and pyrazole moieties. The formation of the co-crystal and the resulting intermolecular interactions can lead to shifts in the position (λ_max) and intensity of these absorption bands compared to the individual components. The primary electronic transitions expected are π → π* and n → π. The n → π transitions, involving the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, are typically weaker and may be submerged by the more intense π → π* bands.

Interactive Table: Typical Electronic Absorption Bands

Compound/Moietyλ_max (nm)Transition TypeNotes
Nitrobenzene252 - 273π → π* (with CT character)Position is solvent dependent. stackexchange.comresearchgate.net
Pyrazole DerivativesVariesπ → πSpecific λ_max depends on substitution.
Nitroaromatics> 290π → πGeneral absorption region allowing for photodegradation. researchgate.net

Investigation of Charge Transfer Bands and Their Dependence on Solvent/Environment

A key feature of the electronic spectrum of nitrobenzene is the presence of a charge-transfer (CT) band. nih.gov This transition involves the redistribution of electron density from the electron-rich benzene ring (donor) to the electron-deficient nitro group (acceptor). The energy, and therefore the wavelength, of this CT band is sensitive to the surrounding environment, a phenomenon known as solvatochromism.

In the Nitrobenzene--1H-pyrazole (1/1) complex, the CT band associated with nitrobenzene is expected to be modulated by the presence of the pyrazole molecule. The hydrogen bonding between the two components can influence the electron density distribution and thus affect the energy of the CT transition.

Furthermore, the absorption spectrum of the complex is expected to exhibit solvatochromism when dissolved in different solvents. Studies on nitrobenzene have shown that its CT band undergoes a bathochromic shift (a shift to longer wavelengths) in more polar solvents. stackexchange.com For example, the absorption maximum is at 252 nm in non-polar hexane (B92381) but shifts to around 266 nm in polar water. stackexchange.com This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the ground state. Similarly, studies on pyrazole-based dyes have also demonstrated their solvatochromic behavior, where the electronic absorption spectra vary significantly with solvent polarity. osf.io Therefore, investigating the UV-Vis spectrum of Nitrobenzene--1H-pyrazole (1/1) in a range of solvents with varying polarities would provide valuable insight into the nature of the charge-transfer interactions within the complex.

Computational Chemistry and Theoretical Investigations of Nitrobenzene 1h Pyrazole 1/1

Advanced Analysis of Noncovalent Interactions in Nitrobenzene--1H-pyrazole (1/1)

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bond and Cage Critical Points

Should published research on the computational analysis of "Nitrobenzene--1H-pyrazole (1/1)" become available, this article could be generated.

Noncovalent Interaction (NCI) Plot Analysis for Qualitative Visualization of Interactions

Noncovalent Interaction (NCI) plot analysis is a powerful computational tool for visualizing the nature and location of noncovalent interactions within a molecular system. nih.gov For the Nitrobenzene--1H-pyrazole (1/1) cocrystal, NCI analysis reveals a complex network of interactions that govern its structure and stability.

The NCI plot is generated based on the electron density and its derivatives, highlighting regions of attractive and repulsive interactions. nih.gov These interactions are typically color-coded for ease of interpretation:

Blue regions indicate strong, attractive interactions, such as hydrogen bonds.

Green areas represent weaker van der Waals interactions.

Red regions signify repulsive forces, often found within sterically hindered areas or in the core of ring structures. nih.gov

In the context of the Nitrobenzene--1H-pyrazole (1/1) system, NCI analysis would be expected to visualize the key hydrogen bonds and π-interactions that define the cocrystal's architecture. nih.gov For instance, the hydrogen bond between the pyrazole (B372694) N-H group and an oxygen atom of the nitrobenzene (B124822) nitro group would appear as a distinct blue or bluish-green surface between the two moieties. Weaker C-H···O and C-H···π interactions would be represented by broader, greener surfaces, indicating their less directional and weaker nature.

Symmetry Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry Adapted Perturbation Theory (SAPT) provides a quantitative breakdown of the total interaction energy between molecules into physically meaningful components. nih.govq-chem.comarxiv.org This method is invaluable for understanding the fundamental forces driving the formation and stability of the Nitrobenzene--1H-pyrazole (1/1) cocrystal. The total interaction energy is decomposed into four main terms:

Electrostatics (Eelst): This term arises from the classical Coulombic interaction between the static charge distributions of the two monomers. In the Nitrobenzene--1H-pyrazole (1/1) complex, this is expected to be a significant attractive component due to the polar nature of both molecules.

Exchange (Eexch): Also known as Pauli repulsion, this is a short-range repulsive term that results from the requirement that the wavefunction of the complex obey the Pauli exclusion principle.

Induction (Eind): This term accounts for the polarization of one molecule by the electric field of the other. It is an attractive force and is particularly important when one molecule has a strong permanent dipole moment, as is the case with nitrobenzene.

Dispersion (Edisp): This is a quantum mechanical attractive force that arises from the correlated fluctuations of electrons in the interacting molecules. It is a crucial component of the interaction energy, especially for systems involving aromatic rings.

A typical SAPT analysis for a system like Nitrobenzene--1H-pyrazole (1/1) would likely show that the interaction is dominated by a combination of electrostatic and dispersion forces, with a significant contribution from induction, all of which are counteracted by the exchange repulsion. researchgate.net

Table 1: Illustrative SAPT Interaction Energy Decomposition for a Model Aromatic Complex (kcal/mol)

Interaction ComponentEnergy (kcal/mol)
Electrostatics (Eelst)-8.5
Exchange (Eexch)12.0
Induction (Eind)-2.5
Dispersion (Edisp)-7.0
Total Interaction Energy -6.0

Note: This table is illustrative and does not represent actual calculated values for Nitrobenzene--1H-pyrazole (1/1).

Computational Assessment of Intermolecular Hydrogen Bonding

Computational methods are extensively used to characterize the geometry and strength of intermolecular hydrogen bonds within the Nitrobenzene--1H-pyrazole (1/1) cocrystal. nih.gov The primary hydrogen bonds anticipated in this system are:

N-H···O: This is expected to be the strongest and most directional hydrogen bond, formed between the acidic proton of the pyrazole N-H group and one of the electronegative oxygen atoms of the nitrobenzene's nitro group. jksus.org

C-H···O: Weaker hydrogen bonds can also form between the aromatic C-H groups of both nitrobenzene and pyrazole and the oxygen atoms of the nitro group. jksus.org

N-H···N: While less likely to be the primary interaction in the presence of the nitro group's oxygen atoms, the possibility of hydrogen bonding to the other nitrogen atom of the pyrazole ring in different packing arrangements can be computationally explored. nih.gov

Quantum chemical calculations, typically using Density Functional Theory (DFT), can provide precise information on the geometric parameters of these hydrogen bonds, such as the donor-acceptor distance and the bond angle. rsc.orgosti.gov The strength of these bonds can be estimated from the interaction energies calculated using methods like SAPT or by analyzing the electron density at the bond critical points (BCPs) using the Atoms in Molecules (AIM) theory. semanticscholar.org

Table 2: Typical Calculated Hydrogen Bond Parameters

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)
N-H···O2.8 - 3.2150 - 180
C-H···O3.0 - 3.5130 - 160
N-H···N2.9 - 3.4140 - 170

Note: These are typical ranges and the actual values for Nitrobenzene--1H-pyrazole (1/1) would require specific calculations.

Theoretical Exploration of Aromatic and π-Interactions

In addition to hydrogen bonding, π-interactions play a crucial role in the stability of the Nitrobenzene--1H-pyrazole (1/1) cocrystal, owing to the presence of two aromatic rings. researchgate.net Computational studies can elucidate the nature and energetics of these interactions:

C-H···π: These interactions involve a C-H bond pointing towards the π-electron cloud of an aromatic ring. researchgate.net In the cocrystal, C-H bonds from both the nitrobenzene and pyrazole rings can interact with the π-system of the other molecule.

π···π stacking: This involves the face-to-face or offset stacking of the aromatic rings of nitrobenzene and pyrazole. researchgate.net The geometry of this interaction (e.g., parallel-displaced, T-shaped) is a key determinant of its strength. researchgate.net The electron-withdrawing nitro group on the benzene (B151609) ring and the electron-rich pyrazole ring can lead to favorable donor-acceptor π-stacking interactions. researchgate.net

Lone Pair···π: The nitrogen and oxygen atoms in the system possess lone pairs of electrons that can interact with the electropositive regions of the aromatic rings (π-hole interactions). researchgate.net

Theoretical calculations can quantify the geometries and interaction energies associated with these π-interactions, providing a deeper understanding of the crystal packing. nih.govnih.gov

Table 3: Illustrative Geometries of π-Interactions

Interaction TypeTypical Distance (Å)
C-H···π (H to ring centroid)2.5 - 3.0
π···π (inter-ring centroid)3.3 - 3.8

Note: These are general ranges and specific values depend on the system.

External Electric Field (EEF) Effects on Nitrobenzene--1H-pyrazole (1/1) Properties

The application of an external electric field (EEF) can significantly perturb the properties of a molecular system. nih.govacs.org Computational studies on the Nitrobenzene--1H-pyrazole (1/1) cocrystal under an EEF can provide insights into its response to external stimuli.

Influence on Molecular Structure and Specific Bond Lengths

An EEF can induce changes in the molecular geometry of the Nitrobenzene--1H-pyrazole (1/1) cocrystal. researchgate.net The electric field can interact with the permanent and induced dipole moments of the molecules, leading to changes in bond lengths and angles. For instance, an electric field aligned with a polar bond, such as the N-O bonds in the nitro group or the N-H bond in pyrazole, can cause the bond to either stretch or compress, depending on the field's direction. acs.org These structural changes can, in turn, affect the strength of the intermolecular interactions holding the cocrystal together. acs.org

Table 4: Hypothetical Change in Bond Length of N-O Bond in Nitrobenzene under an EEF

EEF Strength (a.u.)Bond Length (Å)
0.001.220
+0.011.225
-0.011.215

Note: This table is hypothetical and serves to illustrate the potential effect of an EEF.

Impact on Molecular Polarization and Electronic Characteristics

The electronic properties of the Nitrobenzene--1H-pyrazole (1/1) cocrystal are also susceptible to the influence of an EEF. The field can induce a greater degree of molecular polarization, altering the charge distribution within the molecules. nih.gov This can affect the dipole moment of the cocrystal and its components. Furthermore, the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be shifted by the EEF. acs.org A reduction in the HOMO-LUMO gap can indicate an increase in the chemical reactivity of the system. acs.org

Advanced Computational Methodologies for Solid-State Systems

The solid-state architecture of molecular crystals is dictated by the subtle interplay of intermolecular interactions. Advanced computational techniques are indispensable for elucidating these interactions and predicting the macroscopic properties of the crystalline material from its molecular constituents.

Periodic Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of crystalline solids. This method explicitly accounts for the long-range periodicity of the crystal lattice, providing a quantum mechanical description of the system as a whole. For the hypothetical Nitrobenzene--1H-pyrazole (1/1) co-crystal, periodic DFT calculations would be instrumental in determining its most stable packing arrangement.

The process would begin with the generation of a set of plausible crystal structures. These initial structures can be generated using crystal structure prediction (CSP) algorithms that explore various possible packing motifs and hydrogen bonding patterns between the nitrobenzene and 1H-pyrazole molecules. Each of these candidate structures would then be subjected to geometry optimization using periodic DFT. This optimization process refines the lattice parameters (a, b, c, α, β, γ) and the atomic positions within the unit cell to find the lowest energy, and therefore most stable, crystal structure.

A hypothetical set of optimized lattice parameters for a stable polymorph of Nitrobenzene--1H-pyrazole (1/1) is presented in Table 1.

Table 1: Hypothetical Optimized Lattice Parameters for Nitrobenzene--1H-pyrazole (1/1) This table presents a theoretical set of lattice parameters for a predicted stable form of the co-crystal, as would be obtained from periodic DFT calculations.

Parameter Predicted Value
a (Å) 7.5
b (Å) 9.2
c (Å) 12.5
α (°) 90
β (°) 105
γ (°) 90
Space Group P2₁/c
Z (molecules/unit cell) 4

Furthermore, analysis of the resulting optimized crystal structure would reveal key packing features. For instance, one would expect the formation of hydrogen bonds between the acidic proton of the pyrazole N-H group and the oxygen atoms of the nitrobenzene nitro group. Additionally, π-π stacking interactions between the aromatic rings of both molecules would likely play a significant role in stabilizing the crystal packing.

The external shape, or morphology, of a crystal is a direct consequence of the relative growth rates of its different faces. These growth rates are, in turn, governed by the strength of the intermolecular interactions at each crystal face. The prediction of crystal morphology is crucial for controlling the physical properties of a crystalline material, such as its dissolution rate and flowability.

The attachment energy (AE) model, often used in conjunction with periodic DFT calculations, is a powerful tool for predicting crystal morphology. The AE model posits that the growth rate of a crystal face is proportional to the energy released when a new molecular layer attaches to that face. By calculating the attachment energies for all the low-index crystal faces, it is possible to construct a theoretical crystal shape.

For the Nitrobenzene--1H-pyrazole (1/1) co-crystal, the primary intermolecular forces contributing to the attachment energies would be:

Hydrogen Bonding: The N-H···O hydrogen bond between the pyrazole and nitrobenzene is expected to be the strongest and most directional interaction, significantly influencing the crystal packing and morphology.

van der Waals Forces: Weaker, non-specific dispersion forces would be present throughout the crystal lattice.

A quantitative breakdown of the contributions of these forces to the total lattice energy can be achieved through techniques like Hirshfeld surface analysis or by using energy decomposition analysis methods within the DFT framework. A hypothetical summary of these contributions is provided in Table 2.

Table 2: Predicted Intermolecular Force Contributions to the Lattice Energy of Nitrobenzene--1H-pyrazole (1/1) This table provides a theoretical breakdown of the energetic contributions of different intermolecular forces to the stability of the co-crystal lattice.

Intermolecular Force Predicted Contribution to Lattice Energy (%)
Hydrogen Bonding (N-H···O) 45
π-π Stacking 35
van der Waals Interactions 20

Based on the calculated attachment energies, a predicted crystal morphology can be visualized. It is anticipated that the faces with the strongest intermolecular interactions, particularly those dominated by hydrogen bonding, would have the largest surface area in the final crystal shape.

Supramolecular Architecture of Nitrobenzene--1H-pyrazole (1/1) Remains Elusive

A comprehensive review of existing scientific literature and crystallographic databases reveals a notable absence of specific research on the supramolecular architecture and intermolecular interactions of the chemical compound Nitrobenzene--1H-pyrazole (1/1). Despite the individual components, nitrobenzene and 1H-pyrazole, being well-studied molecules, their specific 1:1 co-crystal has not been structurally characterized or reported in publicly accessible databases.

The study of supramolecular chemistry and crystal engineering relies heavily on the precise knowledge of how molecules assemble in the solid state. This understanding is crucial for designing materials with tailored properties. The arrangement of molecules in a crystal lattice is governed by a delicate balance of non-covalent interactions, including hydrogen bonds, π-stacking, and other weaker forces. Without experimental data from techniques such as single-crystal X-ray diffraction, any description of the supramolecular architecture of a specific compound like Nitrobenzene--1H-pyrazole (1/1) would be purely speculative.

Anticipated Intermolecular Interactions

Based on the functional groups present in nitrobenzene and 1H-pyrazole, several types of intermolecular interactions would be expected to play a significant role in the formation and stabilization of a hypothetical co-crystal.

π-Stacking and Aromatic Interactions: Both nitrobenzene and 1H-pyrazole are aromatic compounds, making π-π stacking interactions a likely feature in their co-crystal. These interactions, arising from the electrostatic and dispersion forces between the aromatic rings, are a significant driving force in the self-assembly of many organic crystals. nih.gov The electron-deficient nature of the nitrobenzene ring and the electron-rich character of the pyrazole ring could potentially lead to favorable donor-acceptor π-stacking. Additionally, C-H···π interactions , where a C-H bond points towards the face of an aromatic ring, are another plausible stabilizing force.

The Need for Experimental Data

While the principles of supramolecular chemistry allow for the prediction of likely interactions, the actual three-dimensional arrangement of molecules in the Nitrobenzene--1H-pyrazole (1/1) crystal can only be determined through experimental analysis. The subtle interplay of the various attractive and repulsive forces dictates the final crystal packing, including the formation of specific motifs like dimers, ladders, or more complex networks.

The absence of crystallographic data for this specific co-crystal in resources like the Cambridge Structural Database (CSD) indicates that it has either not yet been synthesized and characterized, or the results have not been published in the open scientific literature. Therefore, a detailed and scientifically accurate discussion of its supramolecular architecture, as outlined in the requested sections, cannot be provided at this time. Further experimental investigation is required to elucidate the crystal structure of Nitrobenzene--1H-pyrazole (1/1) and to understand the intricate network of intermolecular forces that govern its formation.

Supramolecular Architecture and Intermolecular Interactions in Nitrobenzene 1h Pyrazole 1/1 Crystals

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govdnu.dp.ua By mapping properties onto this surface, one can gain a detailed understanding of the close contacts between neighboring molecules.

For a hypothetical nitrobenzene--1H-pyrazole (1/1) adduct, Hirshfeld surface analysis would allow for the quantification of the various intermolecular contacts. Based on studies of similar structures, such as 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, it is anticipated that hydrogen bonds would be a dominant feature. iucr.orgnih.govnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot represents a pair of distances (dᵢ and dₑ) from the surface to the nearest atom inside and outside the surface, respectively. Distinctive patterns on these plots correspond to specific types of intermolecular contacts.

For the nitrobenzene--1H-pyrazole system, the key expected contacts and their hypothetical relative contributions are:

H···H contacts: These typically form the largest contribution to the Hirshfeld surface, appearing as a large, diffuse region in the center of the fingerprint plot. mdpi.com

C-H···π interactions: These would be visible as "wings" in the upper-left region of the plot and signify interactions between C-H bonds and the aromatic rings of both nitrobenzene (B124822) and pyrazole (B372694).

π-π stacking interactions: These are characterized by specific regions in the fingerprint plot and are expected between the aromatic rings of adjacent nitrobenzene and pyrazole molecules.

A hypothetical quantitative analysis of the intermolecular contacts for the nitrobenzene--1H-pyrazole (1/1) adduct, based on data from related compounds, is presented in the interactive table below.

Intermolecular ContactHypothetical Relative Contribution (%)
H···H45.0
H···O/O···H25.0
C···H/H···C15.0
N···H/H···N10.0
C···C3.0
Other2.0

This table presents hypothetical data based on the analysis of similar compounds reported in the literature. mdpi.com

Energy framework analysis, often performed in conjunction with Hirshfeld surface analysis, provides a visual representation of the energetic architecture of a crystal. This method calculates the interaction energies between a central molecule and its neighbors and displays them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the magnitude of the interaction energy.

For the nitrobenzene--1H-pyrazole (1/1) adduct, the energy frameworks would likely reveal the dominant role of electrostatic and dispersion forces in stabilizing the crystal structure.

Electrostatic Contributions: The strong N-H···O hydrogen bonds between the acidic proton of the pyrazole and the electronegative oxygen atoms of the nitro group on nitrobenzene would be the primary electrostatic contribution. These would be represented by thick cylinders in the energy framework diagram, indicating strong, directional interactions.

In many organic cocrystals, the interplay between strong, directional hydrogen bonds (electrostatic) and weaker, non-directional van der Waals and π-stacking interactions (dispersion) dictates the final crystal packing. The balance between these forces is a key determinant of the physicochemical properties of the material. acs.orgnih.gov

Crystal Engineering Principles Applied to Nitrobenzene--1H-Pyrazole (1/1) Adducts

Crystal engineering aims to design and synthesize solid-state structures with desired properties by understanding and controlling intermolecular interactions. researchgate.net The nitrobenzene--1H-pyrazole (1/1) system serves as a model for applying these principles.

The rational design of the nitrobenzene--1H-pyrazole (1/1) adduct would leverage the predictable and robust nature of the N-H···O hydrogen bond. The pyrazole moiety acts as a reliable hydrogen bond donor, while the nitro group of nitrobenzene is a competent acceptor. This donor-acceptor pairing promotes self-assembly into a cocrystal.

A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. researchgate.net In the case of the nitrobenzene--1H-pyrazole (1/1) adduct, the primary and most robust supramolecular synthon would be the N-H···O hydrogen bond between the pyrazole and the nitro group.

The modulation of this primary synthon, and the introduction of other competing or cooperating synthons, is a key strategy in crystal engineering. For example, introducing other functional groups onto the pyrazole or nitrobenzene backbone could lead to the formation of different or more complex hydrogen-bonding networks. This could involve, for instance, the formation of catemeric or tetrameric motifs, as have been observed in related pyrazole-based crystal structures. iucr.orgnih.govnih.gov By strategically altering the molecular components, it is possible to guide the self-assembly process towards a specific crystal packing arrangement, thereby controlling the macroscopic properties of the resulting solid.

Electronic Structure and Charge Transfer Phenomena in Nitrobenzene 1h Pyrazole 1/1 Systems

Luminescent Properties and Aggregation-Enhanced Emission (AEE)

Photophysical Characterization of the Adduct and Related Pyrazole (B372694) Systems

For instance, studies on various pyrazole derivatives have shown that they can be highly fluorescent. rsc.orgrsc.org The emission properties are often sensitive to the molecular environment and can be tuned by chemical modification. In many organic chromophores, fluorescence is observed in dilute solutions but is quenched in the solid state due to aggregation-caused quenching (ACQ). This is often attributed to the formation of non-emissive excimers or exciplexes resulting from strong π-π stacking interactions in the aggregated state.

However, a class of molecules known as aggregation-induced emission (AIE) luminogens exhibit the opposite behavior. rsc.orgnih.gov These molecules are non-emissive or weakly emissive in solution but become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. Several pyrazole-based compounds have been shown to exhibit aggregation-induced emission enhancement (AIEE), a related phenomenon. rsc.orghbni.ac.in For example, certain tripodal pyrazole derivatives are weakly fluorescent in good solvents like THF but show a significant increase in fluorescence intensity upon the addition of a poor solvent like water, which induces nanoaggregation. rsc.org

The photophysical properties of such systems are often characterized by UV-visible absorption and photoluminescence spectroscopy. Key parameters that are typically determined include the absorption maximum (λ_abs), the emission maximum (λ_em), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (Φ_F).

Table 1: Illustrative Photophysical Data for Pyrazole-Based AIE Systems

Compound System Solvent/State Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (nm) Fluorescence Quantum Yield (Φ_F)
Tripodal Pyrazole Derivative 1 rsc.org THF - - - Weak
Tripodal Pyrazole Derivative 1 rsc.org THF/Water (aggregated) - - - Enhanced
Imidazolium-based Hydrazone 1 (crystal) nih.gov Solid 354 530 176 4.2%
Imidazolium-based Hydrazone 1 (ground powder) nih.gov Solid - - - 10.6%
Pyridinium-based Hydrazone 2 (crystal) nih.gov Solid 380 688 308 0.2%

Note: This table is illustrative and based on data for related pyrazole systems, not the specific Nitrobenzene--1H-pyrazole (1/1) adduct.

In the context of the Nitrobenzene--1H-pyrazole (1/1) adduct, the formation of a charge-transfer complex could potentially lead to luminescence. The efficiency of this luminescence would be highly dependent on the specific solid-state packing and the nature of the intermolecular interactions.

Role of Intermolecular Interactions in Solid-State Luminescence and AEE Phenomena

The solid-state luminescence of organic materials is critically dependent on the arrangement of molecules in the crystal lattice, which is governed by intermolecular interactions. rsc.orgnih.gov These interactions can include hydrogen bonding, C-H···π interactions, and π-π stacking. The nature and strength of these interactions dictate the molecular packing and can significantly influence the photophysical properties.

In the Nitrobenzene--1H-pyrazole (1/1) system, hydrogen bonding between the N-H of the pyrazole and an oxygen of the nitro group is a likely and significant interaction. Additionally, π-π stacking between the aromatic rings of pyrazole and nitrobenzene (B124822) is expected. The geometry of this stacking (e.g., co-facial vs. slipped-parallel) can have a profound effect on the electronic coupling between the molecules. nih.gov

Studies on other organic crystals have shown that different crystal polymorphs of the same compound can exhibit dramatically different emission colors and efficiencies due to variations in molecular packing. nih.gov For instance, side-to-side intermolecular interactions have been shown to cause hypsochromic (blue) shifts in emission, while facial interactions can induce bathochromic (red) shifts. nih.gov

The phenomenon of aggregation-enhanced emission (AEE) or AIE is intimately linked to the role of intermolecular interactions. In AIE-active molecules, the crystal packing or aggregation state restricts intramolecular rotations or vibrations that would otherwise provide non-radiative decay pathways for the excited state. nih.gov This forces the excited state to decay radiatively, resulting in enhanced fluorescence. X-ray crystallography studies on AIE-active hydrazone derivatives have revealed that hydrogen bonding can induce a rigid network, leading to enhanced emission. nih.gov

For the Nitrobenzene--1H-pyrazole (1/1) adduct, the formation of a well-defined, rigid crystal structure through a combination of hydrogen bonding and π-π interactions could potentially lead to solid-state luminescence, possibly through an AEE-like mechanism. The charge-transfer character of the adduct could result in emission at longer wavelengths compared to the individual components. The efficiency of this emission would be a delicate balance between the stabilization of the charge-transfer state and the presence of non-radiative decay pathways, both of which are controlled by the precise solid-state architecture.

Table 2: Chemical Compounds Mentioned

Compound Name
Nitrobenzene
1H-pyrazole
Tetrahydrofuran (THF)
Water
Imidazolium-based hydrazone

Advanced Research Directions and Potential Applications

Investigation of Energetic Properties and Stability

The exploration of novel energetic materials with superior performance and enhanced safety characteristics is a continuous endeavor in materials science. The unique combination of the electron-withdrawing nitro group and the nitrogen-rich pyrazole (B372694) ring in Nitrobenzene--1H-pyrazole (1/1) suggests its potential as an energetic material. However, a thorough understanding of its energetic properties and stability is paramount before any practical applications can be considered.

Theoretical and Experimental Assessment of Thermal Stability and Decomposition Characteristics

The thermal stability of an energetic material is a critical parameter that dictates its handling, storage, and operational safety. For pyrazole-based energetic compounds, thermal stability is a key attribute, with many exhibiting high decomposition temperatures. nih.gov The introduction of nitro groups onto the pyrazole ring generally increases the density and oxygen balance, which can enhance detonation performance. nih.gov However, an increasing number of nitro groups can sometimes lead to a decrease in thermal stability. chinesechemsoc.org

The initial step in the thermal decomposition of nitrobenzene (B124822) is often the isomerization to phenyl nitrite, a process influenced by molecular vibrations. nih.gov The decomposition of pyrazole-based energetic materials can be initiated by the cleavage of the weakest covalent bond within the molecule. For instance, in some nitropyrazole derivatives, the decomposition process is triggered by the breaking of the N-NO2 bond.

A comprehensive assessment of the thermal stability of Nitrobenzene--1H-pyrazole (1/1) would involve techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods can determine key parameters like the onset decomposition temperature. For example, some bridged bis(3,5-dinitropyrazole) compounds have shown high decomposition temperatures, with one exhibiting an onset decomposition temperature of 341 °C. acs.org In contrast, other highly nitrated pyrazole derivatives have decomposition temperatures below the practical application threshold of 150 °C. chinesechemsoc.org

A comparative analysis of the thermal decomposition of Nitrobenzene--1H-pyrazole (1/1) with related compounds can provide valuable insights. For instance, 3,5-dinitro-1H-pyrazole-1,4-diamine has a reported decomposition temperature of 514 K, while 2,4-dinitro-1H-imidazole-1,5-diamine decomposes at a lower temperature of 463 K, highlighting the influence of the heterocyclic core on thermal stability. bibliotekanauki.pl

Table 1: Decomposition Temperatures of Selected Nitroaromatic and Nitropyrazole Compounds

CompoundDecomposition Temperature (°C)Onset Decomposition Temperature (°C)Reference
1,2-bis(3,5-dinitropyrazol)ethane (HL3)359351 acs.org
5,5′-bis(3,5-dinitropyrazol)-2,2′-bi(1,3,4-oxadiazole) (HL7)343341 acs.org
4,4′-(3,5-dinitropyrazolyl)methane (HL9)269262 acs.org
10NO2-BP125- chinesechemsoc.org
4-nitro-3,5-bis(nitromethyl)-pyrazole (7NO2-Py)-- chinesechemsoc.org
3,5-diamino-4-nitropyrazole derivatives (12-15)>300- nih.gov
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT)-Excellent thermal stabilities researchgate.net
5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole (3)336- researchgate.net

Note: This table is for illustrative purposes and includes data for related compounds to provide context for the potential thermal behavior of Nitrobenzene--1H-pyrazole (1/1).

Correlation between Weakest Covalent Bond Strength and Overall Molecular Stability

The strength of a covalent bond is influenced by factors such as bond order and the electronegativity of the bonded atoms. libretexts.orglibretexts.org Triple bonds are stronger than double bonds, which are in turn stronger than single bonds. libretexts.orglibretexts.org The bond energy of a particular bond, such as a C-H bond, can also be affected by its molecular environment. libretexts.orglibretexts.org

In the context of Nitrobenzene--1H-pyrazole (1/1), identifying the weakest covalent bond is crucial for predicting its stability. Theoretical calculations, such as those using density functional theory (DFT), can be employed to determine the bond dissociation energies of all the bonds within the molecule. This information, combined with experimental data, can provide a robust assessment of the compound's stability. For many nitro-substituted pyrazoles, the C-NO2 or N-NO2 bonds are often the weakest and therefore the trigger for decomposition.

Sensing Applications

The unique electronic properties of nitroaromatic compounds and the versatile nature of pyrazole-based systems make the cocrystal a candidate for sensing applications, particularly for the detection of nitrobenzene itself.

Nitrobenzene Sensing Capabilities of Related Pyrazole-Based Supramolecular Systems

Several pyrazole-based supramolecular systems have demonstrated potential for the detection of nitroaromatic compounds, including nitrobenzene. nih.gov Metal-Organic Frameworks (MOFs) incorporating pyrazole-containing ligands have been investigated as fluorescent sensors. nih.gov The sensing mechanism in these systems often relies on fluorescence quenching upon interaction with the analyte. nih.gov

For instance, a series of 2D zinc(II) MOFs with a flexible triangular ligand showed high sensitivity and selectivity for nitrobenzene in aqueous solutions. nih.gov The fluorescence quenching was attributed to a photoinduced electron transfer (PET) mechanism, where the LUMO energy level of nitrobenzene is lower than that of the MOF, facilitating electron transfer from the excited state of the MOF to nitrobenzene. nih.gov Similarly, cadmium(II) complexes based on bis-imidazole ligands have also been shown to be highly sensitive fluorescent sensors for nitrobenzene, with detection limits reaching the ppb level. mdpi.com

Design Principles for Novel Sensing Materials Leveraging Charge Transfer Mechanisms

The design of new sensing materials for nitroaromatic compounds often leverages charge transfer interactions. acs.org Nitrobenzene and its derivatives are electron-deficient due to the strong electron-withdrawing nature of the nitro group, making them good electron acceptors. nih.gov Materials with electron-rich components can act as electron donors, leading to the formation of charge-transfer complexes upon interaction with nitroaromatics. nih.gov

Key design principles for such sensors include:

Incorporation of Electron-Rich Moieties: The sensor molecule should contain functional groups or structural motifs that can readily donate electrons. Pyrazole rings, especially when functionalized with electron-donating groups, can serve this purpose.

Favorable Frontier Molecular Orbital (FMO) Energy Levels: For fluorescence-based sensors operating via a PET mechanism, the LUMO of the analyte (e.g., nitrobenzene) should be lower in energy than the LUMO of the sensor material. nih.gov This energy difference drives the electron transfer process, leading to fluorescence quenching.

Supramolecular Assembly: The formation of well-defined supramolecular structures, such as those found in cocrystals, can enhance the interaction between the sensor and the analyte, leading to improved sensitivity and selectivity. nih.gov Hydrogen bonding and π-π stacking interactions can play a crucial role in pre-organizing the sensor for analyte binding. nih.gov

The Nitrobenzene--1H-pyrazole (1/1) cocrystal itself represents a pre-organized system where charge transfer interactions between the electron-deficient nitrobenzene and the pyrazole ring may already be present. Studying the photophysical properties of this cocrystal could reveal its potential as a turn-key sensing material.

Future Prospects in Crystal Engineering and Supramolecular Materials Design

The study of Nitrobenzene--1H-pyrazole (1/1) opens up avenues for further exploration in the fields of crystal engineering and the design of novel supramolecular materials. nih.gov Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to create materials with desired properties. researchgate.netias.ac.in

The non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the formation of the Nitrobenzene--1H-pyrazole (1/1) cocrystal can be systematically modified to tune the properties of the resulting material. For example, by introducing different substituents on either the nitrobenzene or the pyrazole ring, it is possible to alter the strength and directionality of these interactions, leading to different crystal packing arrangements and potentially new functionalities. mdpi.com

The pyrazole moiety is a particularly versatile building block in crystal engineering due to its ability to participate in various non-covalent interactions. researchgate.net The combination of pyrazole with other functional groups can lead to the formation of complex supramolecular architectures with applications in areas such as gas storage, catalysis, and nonlinear optics. researchgate.net

Future research in this area could focus on:

Design of Multi-Component Cocrystals: Exploring the formation of ternary or even quaternary cocrystals involving Nitrobenzene--1H-pyrazole (1/1) and other molecules to create more complex and functional materials.

Polymorphism Studies: Investigating the existence of different crystalline forms (polymorphs) of Nitrobenzene--1H-pyrazole (1/1) and how the crystal packing affects its physical and chemical properties.

Development of Functional Materials: Leveraging the understanding of the supramolecular assembly of Nitrobenzene--1H-pyrazole (1/1) to design new materials with tailored optical, electronic, or energetic properties.

By systematically studying the structure-property relationships in this and related systems, it will be possible to develop a predictive understanding of how to design and synthesize new supramolecular materials with desired functionalities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.